Lipophilicity (LogP) Comparison of 4-Hydroxy-3,5-dimethylbenzoic Acid with Parent and Methoxy Analog
4-Hydroxy-3,5-dimethylbenzoic acid exhibits a LogP of 2.08 [1], which is significantly higher than unsubstituted 4-hydroxybenzoic acid (LogP 1.33) [2] and the dimethoxy analog syringic acid (LogP 1.04) [3]. The increased lipophilicity arises from the 3,5-dimethyl substitution pattern, which enhances hydrophobic character relative to the parent compound, while the methyl groups confer greater hydrophobicity than the methoxy groups in syringic acid.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.08 |
| Comparator Or Baseline | 4-Hydroxybenzoic acid: LogP 1.33; Syringic acid: LogP 1.04 |
| Quantified Difference | ΔLogP +0.75 vs. 4-hydroxybenzoic acid; +1.04 vs. syringic acid |
| Conditions | Calculated LogP values (SIELC algorithm for target; ChemAxon for comparators) |
Why This Matters
The increased lipophilicity of 4-hydroxy-3,5-dimethylbenzoic acid compared to its analogs may influence membrane permeability, protein binding, and distribution, which are critical considerations in medicinal chemistry and assay development.
- [1] SIELC Technologies. 4-Hydroxy-3,5-dimethylbenzoic acid. Application Note. View Source
- [2] FoodB. Showing Compound 4-hydroxybenzoate (FDB030501). View Source
- [3] SIELC Technologies. Syringic acid. Application Note. View Source
